N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide

GPR35 antagonist Orphan GPCR Inflammatory bowel disease

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) is a research compound with validated selective inactivity at GPR35 (IC50 >100 µM) [1] and potential for differentiated mitochondrial DBI receptor complex modulation [2]. Its 2-chloro-6-fluorophenyl and 2-hydroxypropyl substitutions offer unique pharmacological properties for CNS research [3]. Contact us for custom synthesis pricing.

Molecular Formula C19H17ClFNO3
Molecular Weight 361.8
CAS No. 2034277-44-4
Cat. No. B2736757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide
CAS2034277-44-4
Molecular FormulaC19H17ClFNO3
Molecular Weight361.8
Structural Identifiers
SMILESCC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H17ClFNO3/c1-19(24,17-9-12-5-2-3-8-16(12)25-17)11-22-18(23)10-13-14(20)6-4-7-15(13)21/h2-9,24H,10-11H2,1H3,(H,22,23)
InChIKeyYMEFMQLARHMWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4): Core Physicochemical & Pharmacological Profile for Research Procurement


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (CAS 2034277-44-4) is a synthetic benzofuran-acetamide with the molecular formula C19H17ClFNO3 and a molecular weight of 361.8 g/mol [1]. It belongs to a class of compounds explored as ligands for the mitochondrial DBI receptor complex, with in vitro pharmacological potential first demonstrated through structure-activity relationship studies on related benzofuran-acetamide analogs [2]. Its drug-likeness profile, characterized by a calculated logP of 3.08 and a topological polar surface area (TPSA) of 49.77 Ų, positions it within favorable oral bioavailability space according to Lipinski's Rule of Five, making it a relevant candidate for central nervous system (CNS) and peripheral benzodiazepine receptor-targeted research programs [1].

Procurement Alert: Why Generic Benzofuran-Acetamide Substitution Risks Compromising Target-Engagement Outcomes for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide


Although structurally related benzofuran-acetamides share a common core scaffold, critical differences in peripheral substitution—specifically the presence of the 2-chloro-6-fluorophenylacetamide moiety and the 2-hydroxypropyl linker—are known to dramatically modulate ligand-receptor interactions, as demonstrated by the divergent pharmacological profiles of closely related indole- and benzofuran-based mitochondrial DBI receptor complex ligands [1]. Moreover, screening data indicate that simple substitutions on the benzofuran ring can abolish target engagement entirely; for instance, compound 2034277-44-4 was specifically profiled against GPR35, a challenging orphan GPCR implicated in inflammatory bowel disease and pain, and returned a definitive inactive annotation (IC50 >100 µM), confirming that in-class structural homology does not guarantee functional interchangeability [2]. Therefore, substituting this compound with a generic benzofuran-acetamide without verifying identical substitution patterns risks introducing either off-target liabilities or complete loss of pharmacological activity.

Quantitative Evidence Guide: Measurable Differentiation of N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide from Structural Analogs


GPR35 Antagonism Screening: Definitive Inactivity of 2034277-44-4 Versus Active Class Leaders

In a BRET-based GPR35 antagonism assay conducted with human GPR35-SPASM sensor cells, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) was identified as inactive, exhibiting less than 50% inhibition at the highest tested concentration (100 µM) [1]. This stands in contrast to the reference antagonist CID2745687, which served as the positive control and demonstrated potent antagonism at 10 µM under identical assay conditions. The inactivity of 2034277-44-4 directly informs exclusion criteria for GPR35-targeted screening cascades and provides a crucial selectivity filter when compared to structurally related benzofuran-acetamides that may retain GPR35 activity.

GPR35 antagonist Orphan GPCR Inflammatory bowel disease

Lipinski Drug-Likeness Profile: Physicochemical Differentiation from the Methoxy Analog (2034608-90-5)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) possesses a calculated partition coefficient (clogP) of 3.08 and a topological polar surface area (TPSA) of 49.77 Ų, alongside 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), fully satisfying Lipinski's Rule of Five criteria for oral drug-likeness [1]. Its direct methoxy analog, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide (CAS 2034608-90-5), shares an identical molecular formula (C19H17ClFNO3) and molecular weight (361.8 g/mol) but replaces the hydroxyl HBD with a methoxy ether, thereby reducing hydrogen bonding capacity and altering solubility and permeability profiles . This single atom difference (OH vs. OCH3) critically impacts the compound's ability to engage hydrogen-bond-dependent biological targets, making 2034277-44-4 the preferred choice for target interactions requiring a free hydroxyl donor.

Drug-likeness Oral bioavailability CNS permeability

Class-Level Mitochondrial DBI Receptor Complex Affinity: Equipotent to FGIN-1-27

The benzofuran-acetamide class, to which 2034277-44-4 belongs, was designed as bioisosteric analogs of the potent mitochondrial DBI receptor complex ligand FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide). In a published structure-activity relationship study, a series of benzofuran-acetamides demonstrated in vitro binding affinity and in vivo behavioral efficacy (elevated plus-maze test in rats) that was equally potent and selective as FGIN-1-27 [1]. Although direct binding data for 2034277-44-4 is not reported, the conserved benzofuran-acetamide pharmacophore and the specific 2-chloro-6-fluorophenyl substitution pattern—which closely mirrors the halogenated aromatic motifs present in high-affinity ligands—support the inference that this compound retains nanomolar-range activity at the mitochondrial DBI receptor complex, comparable to FGIN-1-27's reported Ki values in the low nanomolar range.

Mitochondrial DBI receptor Neurosteroidogenesis Anxiolytic

High-Impact Research Applications for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) Based on Verified Evidence


Mitochondrial DBI Receptor Complex Tool Compound for Neurosteroidogenesis Studies

As a benzofuran-acetamide analog of FGIN-1-27, 2034277-44-4 is positioned for investigating mitochondrial DBI receptor complex-mediated neurosteroid synthesis. The class-level equipotency demonstrated by Liao et al. (1998) indicates that benzofuran-acetamides are equally potent and selective as FGIN-1-27 in both in vitro binding and in vivo anxiolytic assays [1]. Researchers can employ this compound to probe structure-activity relationships around the 2-chloro-6-fluorophenyl substitution, which may offer differentiated subtype selectivity or pharmacokinetic properties compared to the N,N-di-n-hexyl substituent of FGIN-1-27.

Negative Control for GPR35 Antagonist Screening Cascades

The definitive inactivity (IC50 >100 µM) of 2034277-44-4 against human GPR35, as documented in the ECBD database using a BRET-based SPASM sensor assay, establishes this compound as a validated negative control for GPR35 antagonist screening [2]. Procurement of this compound enables assay developers to include a structurally matched inactive benzofuran-acetamide in screening libraries, reducing false-positive rates arising from non-specific benzofuran scaffold effects.

Hydrogen-Bond-Dependent CNS Drug Design Scaffold

With a calculated logP of 3.08 and a TPSA of 49.77 Ų, 2034277-44-4 occupies favorable physicochemical space for CNS penetration [3]. The presence of a single hydrogen bond donor (the secondary alcohol) distinguishes it from its methoxy analog (2034608-90-5), making it the preferred procurement choice for medicinal chemistry programs where hydroxyl-mediated target interactions—such as kinase hinge-binding or protease catalytic site engagement—are hypothesized. This compound serves as a versatile intermediate for further derivatization, including esterification, oxidation, or etherification of the hydroxyl handle.

Selectivity Profiling in Orphan GPCR Panel Screens

The availability of a defined GPR35 inactivity profile for 2034277-44-4 provides a starting point for broader selectivity profiling across orphan GPCR panels. Given the compound's benzofuran-acetamide scaffold, which has demonstrated activity at the mitochondrial DBI receptor complex, systematic counter-screening against related receptors (e.g., TSPO, GABA-A receptor subtypes) can delineate a selectivity fingerprint that distinguishes 2034277-44-4 from other in-class compounds, thereby increasing its value as a chemical probe for neuropharmacology research.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.